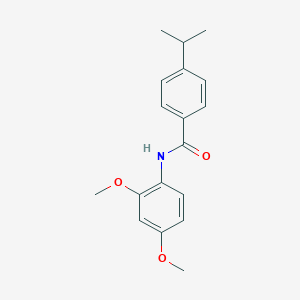![molecular formula C18H21NO4 B253333 2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 25I-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, leading to altered perception, mood, and cognition. Additionally, 25I-NBOMe has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain, cognition, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are primarily mediated by its binding to the 5-HT2A receptor. This leads to altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows for the study of its effects at low concentrations. Additionally, its synthetic nature allows for the production of pure, high-quality samples for research purposes. However, one limitation is its potential for abuse, which may limit its availability for research purposes. Additionally, its potent hallucinogenic effects may make it difficult to study its effects in a controlled laboratory setting.
Orientations Futures
There are several future directions for the research of 25I-NBOMe. One area of interest is its potential therapeutic applications in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, research is needed to develop safer and more effective psychedelic drugs for therapeutic use.
Méthodes De Synthèse
The synthesis method of 25I-NBOMe involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride to yield 25I-NBOMe. This synthesis method has been optimized to produce high yields of pure 25I-NBOMe, making it a viable option for large-scale production.
Applications De Recherche Scientifique
25I-NBOMe has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-7-14(21-2)8-6-13)19-18(20)16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) |
Clé InChI |
WUUDCMGZNBIMSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)


![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)


![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
